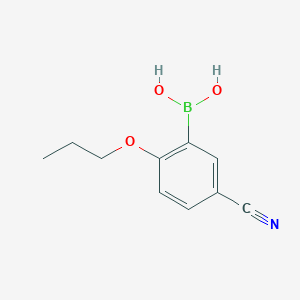

5-Cyano-2-propoxyphenylboronic acid

Description

BenchChem offers high-quality 5-Cyano-2-propoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyano-2-propoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-cyano-2-propoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c1-2-5-15-10-4-3-8(7-12)6-9(10)11(13)14/h3-4,6,13-14H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYUIYKFAQDIAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C#N)OCCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Cyano-2-propoxyphenylboronic Acid: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physicochemical properties of 5-Cyano-2-propoxyphenylboronic acid, a key building block in modern synthetic and medicinal chemistry. As a bifunctional molecule, its utility in the construction of complex organic frameworks, particularly through Suzuki-Miyaura cross-coupling reactions, is of significant interest to the scientific community. This document will delve into its structural and chemical characteristics, stability, and the analytical techniques pivotal for its characterization and quality control.

Molecular and Physicochemical Profile

5-Cyano-2-propoxyphenylboronic acid (C₁₀H₁₂BNO₃) is a solid organic compound with a molecular weight of 205.02 g/mol .[1] Its structure, featuring a boronic acid group ortho to a propoxy substituent and a cyano group in the para position on the phenyl ring, imparts unique reactivity and properties.

Structural and Physical Data

A summary of the key physicochemical data for 5-Cyano-2-propoxyphenylboronic acid is presented below. It is important to note that while some data is available from commercial suppliers, other parameters like melting point, boiling point, and pKa for this specific molecule are not widely published. In such cases, data from closely related analogs or computational predictions are provided for estimation purposes and should be treated as such.

| Property | Value/Information | Source/Note |

| Molecular Formula | C₁₀H₁₂BNO₃ | [1] |

| Molecular Weight | 205.02 g/mol | [1] |

| CAS Number | 2377605-96-2 | [2] |

| Physical Form | Solid | |

| Melting Point | Not experimentally determined. For the related (5-cyano-2-hydroxyphenyl)boronic acid, the melting point is >95.0% pure by HPLC. For [5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid, the melting point is 144 °C. | [3][4] |

| Boiling Point | Not experimentally determined. Predicted for a related compound, [5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid, to be 363 °C. | [3] |

| Solubility | Phenylboronic acids generally exhibit higher solubility in polar organic solvents like ethers and ketones and very low solubility in hydrocarbons. Esterification of the boronic acid group can significantly increase solubility in a wider range of solvents. | [5] |

| pKa | Not experimentally determined. The pKa of the boronic acid group is influenced by substituents on the aromatic ring. For a related compound, [5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid, the predicted acidic pKa is 8.54. | [3] |

Spectroscopic and Chromatographic Data

Accurate characterization of 5-Cyano-2-propoxyphenylboronic acid relies on a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the chemical structure. Expected chemical shifts for the aromatic protons are typically in the range of 6.0-9.0 ppm.[6] The propoxy group protons would appear in the aliphatic region (0.7-4.0 ppm).[6] ¹¹B NMR is also a valuable tool for characterizing boronic acids, with expected signals in a specific region for tricoordinate boron.

-

Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. The isotopic pattern of boron (¹⁰B and ¹¹B) can be a useful diagnostic feature.[7] To improve volatility and minimize thermal degradation during analysis, derivatization to cyclic boronates (e.g., pinacol esters) is often employed.[7]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for assessing the purity of boronic acids.[8] A variety of C18 columns with mobile phases consisting of acetonitrile and aqueous buffers (e.g., ammonium acetate or formic acid) can be used for separation.[8][9]

Reactivity and Stability Considerations

Boronic acids are known for their unique reactivity, which is central to their utility in synthesis. However, they also present stability challenges that researchers must consider.

Suzuki-Miyaura Cross-Coupling

5-Cyano-2-propoxyphenylboronic acid is an important reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[10][11] In this palladium-catalyzed reaction, the boronic acid acts as the organoboron nucleophile that couples with an organic halide or triflate.[10] The cyano and propoxy groups on the phenyl ring can influence the electronic properties of the molecule and, consequently, its reactivity in the coupling reaction.

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Storage

Boronic acids can be prone to dehydration to form cyclic anhydrides (boroxines), particularly upon heating.[7] This can affect the accuracy of melting point measurements and analytical results.[7] Therefore, it is recommended to store 5-Cyano-2-propoxyphenylboronic acid in a cool, dry place. For long-term storage, an inert atmosphere may be beneficial. Additionally, boronic acids can be susceptible to oxidation, especially at physiological pH.[12]

Experimental Protocols for Characterization

This section outlines standardized, yet adaptable, protocols for the analysis of 5-Cyano-2-propoxyphenylboronic acid.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 5-Cyano-2-propoxyphenylboronic acid. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Formic acid (0.1% in water, HPLC grade)

-

5-Cyano-2-propoxyphenylboronic acid sample

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 1 mg of 5-Cyano-2-propoxyphenylboronic acid and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-20 min: 10% B

-

-

-

Analysis:

-

Inject the standard solution and record the chromatogram.

-

Calculate the purity based on the peak area percentage of the main component.

-

Figure 2. A typical workflow for purity determination of boronic acids by HPLC.

Structural Verification by ¹H NMR Spectroscopy

This protocol provides a general procedure for acquiring a ¹H NMR spectrum of 5-Cyano-2-propoxyphenylboronic acid.

Instrumentation and Reagents:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

5-Cyano-2-propoxyphenylboronic acid sample

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain good resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

Integrate the peaks and assign them to the corresponding protons in the molecule.

-

Applications in Drug Discovery and Development

The unique properties of 5-Cyano-2-propoxyphenylboronic acid and its derivatives make them valuable in pharmaceutical research.[13] The boronic acid moiety can act as a pharmacophore, interacting with biological targets, or as a versatile handle for synthesizing libraries of compounds for structure-activity relationship (SAR) studies.[8][13] The cyano group can participate in hydrogen bonding and other interactions, further modulating the biological activity of the final compounds.

Conclusion

5-Cyano-2-propoxyphenylboronic acid is a compound of significant interest due to its role as a versatile building block in organic synthesis, particularly in the formation of biaryl structures through Suzuki-Miyaura cross-coupling. A thorough understanding of its physicochemical properties, reactivity, and the analytical methods for its characterization is paramount for its effective utilization in research and development. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for scientists working with this important chemical entity.

References

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- BenchChem. (2025). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. BenchChem.

- Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]

-

ResearchGate. (2025). Investigations into the Suzuki–Miyaura coupling aiming at multikilogram synthesis of E2040 using (o-cyanophenyl)boronic esters. Retrieved from [Link]

-

EPA. (2025). [5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid Properties. Retrieved from [Link]

-

PubChem. (n.d.). 5-Cyanothiophene-2-boronic acid. Retrieved from [Link]

- Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Nature. (2024).

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

- Dovepress. (n.d.).

- ResearchGate. (1986). Studies on pyrrolidinones. A convenient synthesis of 5-cyano-2-pyrrolidinone derivatives. Journal of Heterocyclic Chemistry.

- MDPI. (2023).

-

InstaNANO. (n.d.). NMR Database Table with Search. Retrieved from [Link]

- University of Regensburg. (n.d.).

Sources

- 1. (5-Cyano-2-propoxyphenyl)boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-Cyano-2-propoxyphenylboronic acid CAS#: 2377605-96-2 [chemicalbook.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 5-Cyano-2-hydroxybenzeneboronic acid, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. d-nb.info [d-nb.info]

- 6. instanano.com [instanano.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. waters.com [waters.com]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Cyano-2-propoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Cyano-2-propoxyphenylboronic acid is a valuable bifunctional building block in modern organic synthesis, particularly for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring a cyano group for potential further functionalization and a propoxy group to modulate solubility and electronic properties, makes it a desirable reagent in medicinal chemistry and materials science. This guide provides a comprehensive overview of a proposed synthetic route for 5-Cyano-2-propoxyphenylboronic acid, detailed characterization methodologies, and a discussion of its applications.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in contemporary organic synthesis. Their utility primarily stems from their role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that has revolutionized the formation of carbon-carbon bonds.[1][2] This reaction is one of the most frequently used methods for constructing biaryl and heteroaryl motifs, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4][5]

The strategic placement of functional groups on the phenylboronic acid ring allows for precise control over the properties of the resulting coupled products. In the case of 5-Cyano-2-propoxyphenylboronic acid, the electron-withdrawing cyano group can influence the reactivity of the boronic acid and serves as a versatile handle for subsequent chemical transformations. The propoxy group, on the other hand, imparts increased lipophilicity and can engage in specific steric or electronic interactions in the target molecule.

Proposed Synthesis of 5-Cyano-2-propoxyphenylboronic Acid

Due to the limited availability of a specific, published synthetic procedure for 5-Cyano-2-propoxyphenylboronic acid, a robust and logical three-step synthetic pathway is proposed, starting from the commercially available 4-bromo-3-hydroxybenzonitrile. This route involves:

-

Williamson Ether Synthesis: Introduction of the propoxy group.

-

Miyaura Borylation: Palladium-catalyzed conversion of the aryl bromide to the corresponding boronate ester.

-

Hydrolysis: Conversion of the boronate ester to the final boronic acid.

Caption: Proposed synthetic workflow for 5-Cyano-2-propoxyphenylboronic acid.

Step 1: Synthesis of 4-Bromo-3-propoxybenzonitrile (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an organohalide.[6][7] In this step, the phenolic hydroxyl group of 4-bromo-3-hydroxybenzonitrile is deprotonated by a mild base, such as potassium carbonate, to form the corresponding phenoxide. This nucleophile then displaces the iodide from n-propyl iodide in an S(_N)2 reaction to yield the desired propoxy ether.[8][9]

Experimental Protocol:

-

To a stirred solution of 4-bromo-3-hydroxybenzonitrile (1.0 eq.) in acetone (10 mL per 1 g of starting material), add potassium carbonate (2.0 eq.) and n-propyl iodide (1.2 eq.).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-3-propoxybenzonitrile as a solid.

Step 2: Synthesis of 2-(5-Cyano-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Miyaura Borylation)

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that installs a boronate ester group onto an aryl halide.[10][11] This reaction is highly efficient and tolerates a wide range of functional groups.[12][13] Here, 4-bromo-3-propoxybenzonitrile is coupled with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the pinacol boronate ester.

Experimental Protocol:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-3-propoxybenzonitrile (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (KOAc, 1.5 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

-

Add anhydrous 1,4-dioxane (15 mL per 1 g of aryl bromide).

-

Degas the mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 20 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction by GC-MS or TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the boronate ester.

Step 3: Synthesis of 5-Cyano-2-propoxyphenylboronic acid (Hydrolysis)

The final step is the hydrolysis of the pinacol boronate ester to the corresponding boronic acid. This is typically achieved under mild acidic or basic conditions.

Experimental Protocol:

-

Dissolve the boronate ester from Step 2 in a mixture of tetrahydrofuran (THF) and water (4:1 v/v).

-

Add an aqueous solution of sodium hydroxide (2 M, 2.0 eq.) and stir the mixture vigorously at room temperature for 4-6 hours.

-

After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Cyano-2-propoxyphenylboronic acid as a solid. The product can be further purified by recrystallization if necessary.

Characterization of 5-Cyano-2-propoxyphenylboronic Acid

As no experimental data is publicly available, the following characterization data is predicted based on the chemical structure and known spectroscopic trends for analogous compounds.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₂BNO₃ |

| Molecular Weight | 205.02 g/mol |

| Appearance | White to off-white solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.05 (s, 2H): These two protons are from the B(OH)₂ group and are typically broad and may exchange with D₂O.

-

δ 7.80 (d, J = 1.6 Hz, 1H): Aromatic proton ortho to the cyano group.

-

δ 7.65 (dd, J = 8.0, 1.6 Hz, 1H): Aromatic proton meta to the cyano group and ortho to the propoxy group.

-

δ 7.10 (d, J = 8.0 Hz, 1H): Aromatic proton ortho to the boronic acid group.

-

δ 4.00 (t, J = 6.5 Hz, 2H): Methylene protons of the propoxy group adjacent to the oxygen (-OCH₂-).

-

δ 1.75 (sext, J = 7.0 Hz, 2H): Methylene protons of the propoxy group (-CH₂CH₂CH₃).

-

δ 0.95 (t, J = 7.5 Hz, 3H): Methyl protons of the propoxy group (-CH₃).

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 160.0: Aromatic carbon attached to the propoxy group.

-

δ 138.0: Aromatic carbon ortho to the cyano group.

-

δ 135.0: Aromatic carbon meta to the cyano group.

-

δ 119.0: Cyano carbon (-C≡N).

-

δ 115.0: Aromatic carbon ortho to the boronic acid group.

-

δ 110.0: Aromatic carbon attached to the cyano group.

-

δ 70.0: Methylene carbon of the propoxy group adjacent to the oxygen (-OCH₂-).

-

δ 22.0: Methylene carbon of the propoxy group (-CH₂CH₂CH₃).

-

δ 10.5: Methyl carbon of the propoxy group (-CH₃).

-

Note: The carbon atom attached to the boron is often not observed or is very broad.

¹¹B NMR (128 MHz, DMSO-d₆):

-

A broad singlet is expected in the range of δ 28-32 ppm , characteristic of a trigonal planar arylboronic acid.[14][15]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch of the boronic acid (often as a dimer) |

| ~2230 (sharp, strong) | C≡N stretch of the cyano group[16][17] |

| ~1600, 1480 | C=C stretches of the aromatic ring |

| ~1350 | B-O stretch |

| ~1250 | Asymmetric C-O-C stretch of the aryl ether |

| ~1020 | Symmetric C-O-C stretch of the aryl ether |

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI) is a suitable method for the analysis of boronic acids.[18][19]

-

Expected Mass: For C₁₀H₁₂BNO₃, the exact mass is 205.0859.

-

Observed Ions (ESI-): The deprotonated molecule [M-H]⁻ at m/z 204.0781 is expected to be a prominent ion. Adducts with solvents or the formation of boroxines (cyclic trimers of boronic acids) may also be observed.[20][21]

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 5-Cyano-2-propoxyphenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[22] This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.[23][24]

Caption: General scheme of the Suzuki-Miyaura coupling using 5-Cyano-2-propoxyphenylboronic acid.

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide (R-X) bond to form a palladium(II) complex.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the biaryl product and regenerating the palladium(0) catalyst.[25]

The presence of the cyano and propoxy groups on the boronic acid allows for the synthesis of a diverse library of complex molecules with potential applications in:

-

Drug Discovery: Many approved drugs contain biaryl scaffolds, and the Suzuki-Miyaura reaction is a key tool in their synthesis.[3][5]

-

Materials Science: The creation of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and polymers with specific conductive or photophysical properties.

Conclusion

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Santhi, K., & Rao, R. N. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(15), 3763-3769.

- Zhu, L., & Wang, R. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 1-9.

- Molander, G. A., & Trice, S. L. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic letters, 14(18), 4814–4817.

- Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589-5591.

- Barroso, S., Joksch, M., Puylaert, P., Tin, S., Bell, S. J., Donnellan, L., ... & de Vries, J. G. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103–109.

- BenchChem. (2025). Mass Spectrometry of (7-Heptylnaphthalen-2-yl)

- Jones, C., & Jones, J. (2008). Analysis of Boronic Acids Without Chemical Derivatisation.

- Kralj, B., & Zupančič-Kralj, L. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4235–4241.

- Santhi, K., & Rao, R. N. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Semantic Scholar.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- ResearchGate. (n.d.). Examples of approved drugs where Suzuki–Miyaura coupling is employed to form critical carbon–carbon bonds with aromatic or heterocyclic groups.

- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.

- Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3434.

- Wrackmeyer, B., & Milius, W. (2013).

- Valente, C., & Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.

- Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

- Jamieson, C., & Ollevier, T. (2017).

- Fiveable. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Fiveable.

- University of Calgary. (n.d.). INFRARED SPECTROSCOPY (IR). University of Calgary.

- Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 760.

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.

- Gerrard, W., Lappert, M. F., Pyszora, H., & Wallis, J. W. (1960). Infrared spectra of nitriles and their complexes with boron trichloride. Journal of the Chemical Society (Resumed), 2182-2186.

- Demchuk, O. M., & Sporzyński, A. (2013).

- US6576789B1. (2003). Process for the preparation of substituted phenylboronic acids.

- N.m.r. Spectra of Phenylboronic Acids. (1964). Inorganic Chemistry, 3(7), 1028-1030.

- BenchChem. (2025). A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy. BenchChem.

- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.

- Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- PharmaCompass. (n.d.).

- Liu, X., & Li, Y. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Yao xue xue bao= Acta pharmaceutica Sinica, 44(10), 1111-1115.

- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific LLC.

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- James, T. D., & Phillips, M. D. (2022).

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. jk-sci.com [jk-sci.com]

- 10. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 11. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fiveable.me [fiveable.me]

- 17. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. semanticscholar.org [semanticscholar.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Yoneda Labs [yonedalabs.com]

- 23. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 25. chemrxiv.org [chemrxiv.org]

5-Cyano-2-propoxyphenylboronic acid molecular weight and formula

An In-depth Technical Guide to 5-Cyano-2-propoxyphenylboronic acid: Properties, Synthesis, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It details the fundamental properties, synthetic pathways, and critical applications of 5-Cyano-2-propoxyphenylboronic acid, a key building block in modern synthetic chemistry.

Core Compound Identification

5-Cyano-2-propoxyphenylboronic acid is a substituted arylboronic acid, a class of compounds renowned for its utility in carbon-carbon bond-forming reactions. Its unique trifunctional nature—featuring a boronic acid, a nitrile, and a propoxy ether—makes it a versatile reagent for constructing complex molecular architectures.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₂BNO₃ | [1] |

| Molecular Weight | 205.02 g/mol | [1] |

| CAS Number | 2377605-96-2 | [2] |

| Physical Form | Solid | [1] |

Below is a diagram illustrating the key functional groups of the molecule.

Caption: Key functional groups of the title compound.

Physicochemical Properties and Handling

While detailed experimental data for this specific compound is not extensively published, its properties can be inferred from its structure and data on analogous compounds.

| Property | Value / Information | Rationale / Reference |

| Form | Solid | [1] |

| SMILES | N#CC1=CC=C(OCCC)C(B(O)O)=C1 | [1] |

| InChI Key | FNYUIYKFAQDIAI-UHFFFAOYSA-N | |

| Storage | Store in a cool, dry place. | Standard for boronic acids. |

| Safety | Combustible Solid, Storage Class 11. | [1] |

| Purity | Often sold for research purposes where the buyer assumes responsibility for purity confirmation. | [1] |

Synthesis and Mechanistic Considerations

A plausible and commonly employed synthetic route to arylboronic acids like 5-Cyano-2-propoxyphenylboronic acid involves the borylation of an appropriately substituted aryl halide or via directed ortho-metalation. A likely precursor would be 4-bromo-3-propoxybenzonitrile.

Proposed Synthetic Workflow:

Caption: A plausible synthetic workflow for the target compound.

Mechanistic Insights:

-

Step 1 (Metal-Halogen Exchange): The process begins with a metal-halogen exchange using an organolithium reagent like n-BuLi at low temperatures (-78 °C) to prevent side reactions. This generates a highly nucleophilic aryl anion.

-

Step 2 (Borylation): This nucleophilic intermediate attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This forms a boronate ester intermediate. The bulky alkyl groups on the borate help to prevent the formation of undesired over-arylated boron species.

-

Step 3 (Hydrolysis): Acidic aqueous workup protonates the alkoxides and hydrolyzes the boronate ester to yield the final boronic acid product.

This self-validating protocol requires rigorous characterization (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) after purification to confirm the identity and purity of the final product.

Applications in Medicinal Chemistry and Drug Discovery

Boronic acids are cornerstone reagents in pharmaceutical research, primarily due to their role in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most robust and widely used methods for creating C-C bonds between aryl groups.

The title compound is particularly valuable as it allows for the introduction of a cyano-propoxyphenyl moiety into a target molecule.

-

Cyano Group: Can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a metabolic blocking position.

-

Propoxy Group: Modulates lipophilicity and solubility, which are critical parameters for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

-

Boronic Acid: The reactive handle for coupling.

Boron-containing compounds themselves have emerged as a significant class of pharmaceuticals, with drugs like Bortezomib (Velcade) and Vaborbactam demonstrating their therapeutic potential.[3][4] The unique ability of the boron atom to form reversible covalent bonds with biological nucleophiles is a key aspect of their mechanism of action.[5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, detailed protocol for using 5-Cyano-2-propoxyphenylboronic acid in a Suzuki coupling reaction with a generic aryl bromide (Ar-Br).

Objective: To synthesize Ar-(5-Cyano-2-propoxyphenyl).

Materials:

-

Aryl bromide (Ar-Br) (1.0 eq)

-

5-Cyano-2-propoxyphenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (Palladium Tetrakis) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), 5-Cyano-2-propoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the Palladium(0) catalyst is sensitive to oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq).

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solution should be thoroughly degassed via sparging with inert gas for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

-

Validation: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Choices:

-

Excess Boronic Acid (1.2 eq): Used to drive the reaction to completion and to compensate for any potential homocoupling or degradation of the boronic acid under basic conditions.

-

Palladium Catalyst: Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) that is the core of the Suzuki reaction.

-

Base (K₂CO₃): Essential for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate species.

-

Dioxane/Water Solvent System: Dioxane is an excellent solvent for the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

Conclusion

5-Cyano-2-propoxyphenylboronic acid is a highly functionalized and valuable building block for synthetic and medicinal chemists. Its strategic combination of a reactive boronic acid handle, a lipophilicity-modifying propoxy group, and a polar cyano moiety provides a powerful tool for the synthesis of complex molecules and the optimization of lead compounds in drug discovery programs. Understanding its properties and the robust protocols for its application, such as the Suzuki-Miyaura coupling, is essential for leveraging its full potential in the laboratory.

References

- (5-Cyano-2-propoxyphenyl)boronic acid | Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq5Ctw_8IY4ccdsdLKHxswVb86OGeKB5TnglnbsFdJgoIW9m-JFmuzJ163cAa5r5NzK8FP7rIozzJl7OIyyYpJghpacPQLTl3DuN78c_03Udp2rz5YT4sJLe2Py6YOQx2COTf-EK4XEHKRXG-7-SY2wCN1RjhUGw==]

- (5-Cyano-2-propoxyphenyl)boronic acid - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmFXgLvvrYth8nbfh47a1H8e9rKQOX8vlrmxr3UmgvKhfpTF4Oyc3SucVud-1eU9d5yKZ20jRu-PadPrjBTRa2N35i3y8zORhAj6RSUqJuDWMI7Rm8bxB9qger0aWyINTO9nc_ZYy1FPYXG6pzVwEARIbduDZ8cw==]

- 5-Cyano-2-propoxyphenylboronic acid CAS#: 2377605-96-2 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCFpESorMtpIOgEgN7zvvqbUpDTesPoan_VFSVW0yrjKPysHalAk_bcpWd6hmxBevFYkAtr7gt3EinG7dqc6ljrgViRDNQvOeZlDIiRxJlrWlM-1OEzmvBunMcporYPCc3bdiQGl4weDc8xZ5Uz66aMeYis2bWIDzxnAhhvPFyx24N]

- (5-Cyano-2-propoxyphenyl)boronic acid - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGreOtbtSuqe6GKMMPL6Rt_K1hN_zv3dV-6xUOZKNH7wzE1xmos3gXyKI5oHKkUyxarfb9OYCYfMLgfotcAKNSDiBd0MYTsMkWUbDg_DS3n_TD6izzmGlhkzvlwPRWM5hZujePgnb2WkOGZRjaBpVImaVXf8YVBNg==]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXRQdWBJQH5noluHQXkUC8YL4Ef875e3usvmBNhGoYK7iqxAuknlL_p_8gUJaTmOqfjuyG68DXBi7sqHxVx-vRahyBmIgCfX0xmnz8D7RjFCPbOg55wDVZQk2KX_Wu5uZN7di38GjRwXe4HkU=]

- Boron-Based Drug Design | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyy5JfH6WVvQegF7lBBf19gY_CkoVFX90uP50GtAJ3kkZWi-WutZCfKMvMnwYsVZLozIgSYXl-clN7SwYOodnZhJFZNiybmBII-HmAOHNCL2Ecdq_i9VJnJF_zL2ZgWJfeyKkb0xi9Rd0t1YOIUwNE6n3tFTRcLEKEtPc5qs_rnHb3FyCr]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN2xB7QG4nIuv_nRcIsDW1FyI4KDD41Ntp3hhMQc_MUHTa-41G-cS2qIIvWiRJf2j7KZl8ogMNg33Jiuk0szklNLOq0ErtJlP6qJaXQ4uISsZPwNCINZGNyYCkDXX3v527s4w=]

Sources

- 1. (5-Cyano-2-propoxyphenyl)boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-Cyano-2-propoxyphenylboronic acid CAS#: 2377605-96-2 [chemicalbook.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Unlocking New Frontiers: A Technical Guide to the Research Potential of 5-Cyano-2-propoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-2-propoxyphenylboronic acid is a bespoke chemical entity poised for significant exploration across multiple scientific disciplines. This guide illuminates the untapped research potential of this molecule, drawing from the established utility of its constituent functional groups—the boronic acid, the cyano moiety, and the propoxy substituent. We will delve into its promising applications in palladium-catalyzed cross-coupling reactions, its potential as a building block for novel therapeutic agents, and its prospective role in the development of advanced functional materials. This document serves as a strategic roadmap for researchers seeking to innovate at the intersection of organic synthesis, medicinal chemistry, and materials science.

Molecular Profile and Strategic Significance

5-Cyano-2-propoxyphenylboronic acid (C₁₀H₁₂BNO₃, Molecular Weight: 205.02) is a solid organic compound.[1] Its strategic value lies in the unique interplay of its three key functional groups, which offer a versatile platform for chemical innovation. The boronic acid group is a cornerstone of modern organic synthesis, primarily for its role in the Suzuki-Miyaura cross-coupling reaction.[2] The electron-withdrawing cyano group can significantly influence the electronic properties and reactivity of the molecule, while the propoxy group provides steric bulk and can modulate solubility and pharmacokinetic properties in medicinal chemistry contexts.[3]

Table 1: Physicochemical Properties of 5-Cyano-2-propoxyphenylboronic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BNO₃ | [1] |

| Molecular Weight | 205.02 g/mol | [1] |

| Physical Form | Solid | [1] |

| SMILES String | N#CC1=CC=C(OCCC)C(B(O)O)=C1 | [1] |

| InChI Key | FNYUIYKFAQDIAI-UHFFFAOYSA-N | [1] |

Core Research Area: Advanced Organic Synthesis

The primary and most immediate research avenue for 5-Cyano-2-propoxyphenylboronic acid is its application as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, essential for constructing complex molecular architectures.[2][4] 5-Cyano-2-propoxyphenylboronic acid is an ideal candidate for these reactions, enabling the introduction of the 5-cyano-2-propoxyphenyl moiety into a wide range of organic molecules.

Key Research Questions:

-

How does the electronic nature of the cyano group and the steric hindrance of the propoxy group affect the efficiency and rate of the Suzuki-Miyaura coupling with various aryl halides and triflates?

-

Can this building block be used to synthesize novel biaryl compounds with unique electronic or photophysical properties?

-

What are the optimal reaction conditions (catalyst, base, solvent) for achieving high yields and purity in couplings involving this sterically hindered and electronically modified boronic acid?

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling and Other C-X Bond Formations

Beyond C-C bond formation, arylboronic acids can participate in Chan-Lam type couplings to form C-N and C-O bonds. This opens up possibilities for synthesizing novel anilines and ethers, which are prevalent motifs in pharmaceuticals and functional materials.

Frontier Application: Medicinal Chemistry and Drug Discovery

The interest in boronic acids in medicinal chemistry has grown significantly, moving past initial concerns about toxicity.[5][6] The unique ability of the boronic acid moiety to form reversible covalent bonds with diols, such as those found in saccharides and some proteins, makes it a valuable pharmacophore.

Design of Novel Enzyme Inhibitors

The cyano group is a known pharmacophore that can participate in hydrogen bonding and other interactions within an enzyme's active site. The combination of the boronic acid and cyano groups in 5-Cyano-2-propoxyphenylboronic acid could be leveraged to design potent and selective enzyme inhibitors.

Potential Targets:

-

Serine Proteases: The boronic acid can mimic the tetrahedral intermediate of peptide bond hydrolysis.

-

Kinases: The cyanophenyl moiety is found in some kinase inhibitors.

-

Proteasome Inhibitors: Bortezomib, a boronic acid-containing drug, is a successful proteasome inhibitor.[5]

Logical Progression for Inhibitor Development

Caption: A streamlined pathway for drug discovery.

Boron Neutron Capture Therapy (BNCT)

Boron-containing compounds are investigated for their potential in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. The development of tumor-targeting molecules containing ¹⁰B isotopes is a key area of research. 5-Cyano-2-propoxyphenylboronic acid could serve as a scaffold for developing new BNCT agents.

Emerging Opportunity: Materials Science

Arylboronic acids are valuable precursors for the synthesis of functional organic materials.[4] The electronic properties imparted by the cyano group and the processability influenced by the propoxy group make 5-Cyano-2-propoxyphenylboronic acid an attractive candidate for materials science research.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The cyanophenyl group is a common component in materials for organic electronics due to its electron-withdrawing nature. By incorporating 5-Cyano-2-propoxyphenylboronic acid into conjugated polymer backbones or as a component in small molecule emitters, novel materials with tailored electronic and photophysical properties could be developed.

Chemical Sensors

The boronic acid moiety is known to bind with saccharides. This property can be exploited to develop fluorescent or colorimetric sensors for detecting sugars. The cyanophenyl group can act as a fluorophore or a modulator of the electronic properties of a larger sensor molecule.

Proposed Sensor Design Workflow

Caption: A workflow for the design and testing of a boronic acid-based chemical sensor.

Conclusion and Future Outlook

5-Cyano-2-propoxyphenylboronic acid is a molecule with significant, yet largely unexplored, potential. Its unique combination of a reactive boronic acid, an electron-withdrawing cyano group, and a modulating propoxy substituent positions it as a valuable tool for innovation. The research avenues outlined in this guide—from advanced organic synthesis and medicinal chemistry to materials science—provide a solid foundation for future investigations. As researchers continue to push the boundaries of what is possible in these fields, molecules like 5-Cyano-2-propoxyphenylboronic acid will undoubtedly play a crucial role in enabling the next generation of scientific breakthroughs.

References

-

Boosting Synthesis: The Role of 4-Cyanophenylboronic Acid in Modern Chemistry. (2025, October 30). Retrieved February 15, 2026, from [Link]

-

[5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid Properties - EPA. (n.d.). Retrieved February 15, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (2020, September 21). Retrieved February 15, 2026, from [Link]

-

Arylboronic Acid Catalyzed Reductive Alkylation of Azoarenes to N-Alkylated Hydrazines. (2025, June 23). Retrieved February 15, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. (2020, September 21). Retrieved February 15, 2026, from [Link]

-

Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid - ResearchGate. (2025, November). Retrieved February 15, 2026, from [Link]

-

Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives - PMC. (2015, August 11). Retrieved February 15, 2026, from [Link]

-

Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

-

Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

-

5-Cyanothiophene-2-boronic acid | C5H4BNO2S | CID 4198743 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. (5-Cyano-2-propoxyphenyl)boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Catalytic Use of 5-Cyano-2-propoxyphenylboronic Acid and Its Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions. The strategic functionalization of the phenylboronic acid scaffold allows for the fine-tuning of its electronic and steric properties, thereby influencing its catalytic activity and substrate scope. This document provides a detailed examination of 5-Cyano-2-propoxyphenylboronic acid, a unique building block characterized by the presence of an electron-withdrawing cyano group and an ortho-alkoxy substituent. These features are anticipated to confer distinct reactivity profiles, making it a valuable tool for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide will delve into the mechanistic implications of its structure, provide detailed protocols for its application in Suzuki-Miyaura cross-coupling, and discuss its potential in other catalytic transformations.

Introduction: The Unique Structural Features of 5-Cyano-2-propoxyphenylboronic Acid

5-Cyano-2-propoxyphenylboronic acid is a bifunctional reagent that combines the attributes of a cyanophenylboronic acid with those of an ortho-alkoxy substituted boronic acid. This specific arrangement of functional groups is key to its unique catalytic potential.

-

The Cyano Group: The strongly electron-withdrawing nature of the cyano group significantly influences the electronic properties of the phenyl ring and the carbon-boron bond.[1] This electronic perturbation can affect the rates of key steps in catalytic cycles, such as transmetalation in Suzuki-Miyaura coupling.[1] Furthermore, the cyano moiety is a versatile synthetic handle that can be transformed into other functional groups, including carboxylic acids and amines, providing a strategic advantage in multi-step syntheses.[2]

-

The Ortho-Propoxy Group: The presence of an alkoxy group at the ortho position to the boronic acid can influence the reactivity through both steric and electronic effects. Ortho-alkoxy substituents can impact the conformation of the boronic acid and may play a role in the stability of intermediates in the catalytic cycle.[3] Studies on related ortho-substituted phenylboronic acids suggest that such groups can prevent the coordination of other species to the boron atom, which can be crucial in certain catalytic processes.[4]

The combination of these two functional groups suggests that 5-Cyano-2-propoxyphenylboronic acid is a promising candidate for achieving high selectivity and efficiency in various catalytic reactions.

Key Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5][6] 5-Cyano-2-propoxyphenylboronic acid is an excellent coupling partner in these reactions.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The electronic nature of the boronic acid is particularly relevant in the transmetalation step. The electron-withdrawing cyano group in 5-Cyano-2-propoxyphenylboronic acid is expected to decrease the nucleophilicity of the aryl group, which could potentially slow down the transmetalation process.[1] However, the choice of base and solvent can be optimized to facilitate this step.

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols for 5-Cyano-2-propoxyphenylboronic Acid in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Cyano-2-propoxyphenylboronic Acid in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Boronic acids have emerged as indispensable building blocks, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Among the vast array of commercially available boronic acids, 5-Cyano-2-propoxyphenylboronic acid offers a unique combination of structural features that make it a highly valuable reagent for the synthesis of bioactive molecules.[2][3]

This document serves as a comprehensive technical guide for the effective utilization of 5-Cyano-2-propoxyphenylboronic acid in synthetic workflows. We will delve into its physicochemical properties, provide detailed, field-proven protocols for its application in Suzuki-Miyaura coupling, and illustrate its role in the synthesis of high-value molecular targets such as Janus kinase (JAK) inhibitors. The protocols and discussions herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key characteristics of 5-Cyano-2-propoxyphenylboronic acid are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂BNO₃ | [2][4] |

| Molecular Weight | 205.02 g/mol | [2][4] |

| Appearance | Solid | [2] |

| SMILES String | N#CC1=CC=C(OCCC)C(B(O)O)=C1 | [2] |

| InChI Key | FNYUIYKFAQDIAI-UHFFFAOYSA-N | [2] |

| Storage Class | 11 - Combustible Solids | [2][3] |

Safety and Handling: 5-Cyano-2-propoxyphenylboronic acid should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for this compound is limited, related cyanophenylboronic acids are known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[5][6] It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a boronic acid and an organic halide or triflate, catalyzed by a palladium complex.[1][7] This reaction is particularly valuable in medicinal chemistry for the construction of biaryl and heteroaryl-aryl scaffolds, which are common motifs in many approved drugs.[8]

The 5-cyano and 2-propoxy substituents on the phenylboronic acid ring play crucial roles in modulating the electronic properties and steric profile of the molecule, which can influence both the course of the coupling reaction and the biological activity of the final product. The electron-withdrawing nature of the cyano group can impact the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step for electron-deficient boronic acids.[2]

Detailed Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 5-Cyano-2-propoxyphenylboronic acid with a variety of aryl or heteroaryl halides.

Reaction Scheme:

Caption: General Suzuki-Miyaura cross-coupling reaction.

Materials:

-

5-Cyano-2-propoxyphenylboronic acid (1.2 equivalents)

-

Aryl or Heteroaryl Halide (e.g., 2-chloropyrimidine, 1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

-

Degassed Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 5-Cyano-2-propoxyphenylboronic acid, the aryl/heteroaryl halide, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst to the flask, followed by the degassed solvent via syringe.

-

Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[9]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.[10]

-

Degassed Solvents: Solvents can dissolve oxygen, which can interfere with the catalytic cycle. Degassing the solvent prior to use removes dissolved oxygen.

-

Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield. Inorganic bases like potassium carbonate and potassium phosphate are commonly used and offer a good balance of reactivity and functional group tolerance.[6]

-

Catalyst Selection: While Pd(PPh₃)₄ is a versatile catalyst, other palladium sources and ligands can be employed. For challenging couplings, particularly with less reactive aryl chlorides, more advanced catalyst systems (e.g., Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos) may be necessary to achieve good yields.[7]

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[8] Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[11] Many small-molecule JAK inhibitors feature a di- or tri-substituted pyrimidine core, which can be efficiently synthesized via Suzuki-Miyaura coupling.[4][12][13][14]

Detailed Protocol 2: Synthesis of a 4-(5-Cyano-2-propoxyphenyl)pyrimidin-2-amine Scaffold

This protocol details the synthesis of a key intermediate for a class of potent JAK inhibitors, utilizing 5-Cyano-2-propoxyphenylboronic acid.

Synthesis Pathway:

Caption: Synthesis of a key JAK inhibitor intermediate.

Materials:

-

5-Cyano-2-propoxyphenylboronic acid (1.1 equivalents)

-

2-Amino-4-chloropyrimidine (1.0 equivalent)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)

-

Potassium Carbonate (K₂CO₃, 2.5 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel

Step-by-Step Procedure:

-

Reaction Setup: To a microwave vial or Schlenk tube, add 2-amino-4-chloropyrimidine, 5-Cyano-2-propoxyphenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Seal the vessel and purge with argon for 10 minutes.

-

Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ followed by a degassed 4:1 mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture to 90 °C with stirring for 12-18 hours. Monitor for completion by LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the desired 4-(5-Cyano-2-propoxyphenyl)pyrimidin-2-amine.

Self-Validating System and Rationale:

-

Catalyst Choice: Pd(dppf)Cl₂ is a robust and efficient catalyst for the coupling of electron-deficient heteroaryl chlorides. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.

-

Solvent System: The use of a dioxane/water mixture is common for Suzuki-Miyaura reactions. Water helps to dissolve the inorganic base, while dioxane solubilizes the organic reagents. The ratio can be optimized to ensure homogeneity.

-

Purity Assessment: The purity and identity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the success of the synthesis.

Advantages and Strategic Considerations

The use of 5-Cyano-2-propoxyphenylboronic acid in the synthesis of bioactive molecules offers several advantages:

-

Structural Diversity: It serves as a versatile building block for introducing a substituted phenyl ring, enabling the exploration of a wider chemical space in structure-activity relationship (SAR) studies.

-

Functional Group Handle: The cyano group can be further elaborated, for example, through reduction to an amine or hydrolysis to a carboxylic acid, providing opportunities for further diversification of the molecular scaffold.

-

Modulation of Physicochemical Properties: The propoxy group can enhance lipophilicity, which may improve cell permeability and other pharmacokinetic properties of the final molecule.

Potential Challenges:

-

Protodeboronation: Like many boronic acids, 5-Cyano-2-propoxyphenylboronic acid can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source), especially under harsh acidic or basic conditions. Careful control of pH and reaction time is important to minimize this side reaction.[7]

-

Homocoupling: Under certain conditions, the boronic acid can couple with itself to form a biaryl byproduct. This can often be minimized by the careful selection of the catalyst, base, and reaction conditions.

Conclusion

5-Cyano-2-propoxyphenylboronic acid is a valuable and versatile reagent for the synthesis of bioactive molecules, particularly in the construction of biaryl and heteroaryl-aryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery and development programs. By understanding the underlying chemical principles and carefully controlling reaction parameters, scientists can leverage the unique properties of 5-Cyano-2-propoxyphenylboronic acid to accelerate the synthesis of novel and potent therapeutic agents.

References

-

Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.). Retrieved February 15, 2026, from [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (2023, September 1). Retrieved February 15, 2026, from [Link]

-

Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). (2009, October 15). Retrieved February 15, 2026, from [Link]

-

Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis. (2024, March 5). Retrieved February 15, 2026, from [Link]

-

4-Aryl-5-cyano-2-aminopyrimidines as VEGF-R2 inhibitors: synthesis and biological evaluation. (2007, June 15). Retrieved February 15, 2026, from [Link]

-

Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (2023, December 5). Retrieved February 15, 2026, from [Link]

-

Boronic acids as probes for investigation of allosteric modulation of the chemokine receptor CXCR3. (2014, November 21). Retrieved February 15, 2026, from [Link]

-

The Suzuki Reaction - Myers Group. (n.d.). Retrieved February 15, 2026, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. (n.d.). Retrieved February 15, 2026, from [Link]

-

Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. (2018, April 5). Retrieved February 15, 2026, from [Link]

-

Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2006, April 19). Retrieved February 15, 2026, from [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2020, July 22). Retrieved February 15, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. books.rsc.org [books.rsc.org]

- 3. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]

- 4. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Aryl-5-cyano-2-aminopyrimidines as VEGF-R2 inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

solvent effects on the reactivity of 5-Cyano-2-propoxyphenylboronic acid

Elucidating the Impact of Solvent on the Reactivity of 5-Cyano-2-propoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Introduction:

5-Cyano-2-propoxyphenylboronic acid is a versatile building block in modern organic synthesis, frequently employed in the construction of complex biaryl scaffolds through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The success and efficiency of these transformations are not solely dictated by the choice of catalyst, ligand, and base; the reaction solvent plays a pivotal, albeit often underestimated, role.[1][2] Solvents can profoundly influence reaction rates, product yields, and even chemoselectivity by modulating catalyst activity, reagent solubility, and the stability of key intermediates in the catalytic cycle.[1][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and systematically investigating the solvent effects on the reactivity of 5-Cyano-2-propoxyphenylboronic acid. We will delve into the mechanistic underpinnings of solvent influence and provide a detailed experimental protocol to empower researchers to optimize their synthetic routes.

The Suzuki-Miyaura coupling mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The solvent can impact each of these stages. For instance, polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction.[3][5] Conversely, the choice of solvent can also affect the equilibrium between the boronic acid and its corresponding boronate, which is a crucial aspect of the transmetalation step.[6]

Core Principles: The Multifaceted Role of Solvents in Suzuki-Miyaura Couplings

The selection of an appropriate solvent is a critical parameter in the optimization of any Suzuki-Miyaura cross-coupling reaction. The solvent's influence extends to several key aspects of the reaction mechanism and overall process efficiency:

-

Catalyst Activation and Stability: The solvent can play a direct role in the activation of the palladium precatalyst and the stabilization of the active Pd(0) species.[1] Some solvents, like DMF, can even participate in the reduction of Pd(II) precatalysts to the active Pd(0) form.[1]

-

Reagent Solubility: Ensuring the solubility of all reactants, including the boronic acid, aryl halide, and base, is fundamental for a homogeneous reaction mixture and efficient reaction kinetics. The solubility of boronic acids and their derivatives can vary significantly with the polarity of the solvent.[7]

-

Transmetalation Step: This is often the rate-determining step in the catalytic cycle. The solvent can influence the equilibrium between the boronic acid and the more nucleophilic boronate anion, which is formed upon reaction with a base. Protic solvents, such as water and alcohols, can participate in this equilibrium and facilitate the formation of the boronate.[4][6] The generally accepted mechanism for transmetalation involves the reaction of a palladium hydroxo complex with the boronic acid, a process that is inherently influenced by the presence of water and the overall solvent environment.[6]

-

Reductive Elimination: The final step, where the new C-C bond is formed, can also be influenced by the solvent's ability to coordinate to the palladium center.

-

Chemoselectivity: In substrates with multiple reactive sites, the solvent can dramatically influence which site undergoes cross-coupling.[3][5] For example, polar aprotic solvents like DMF and acetonitrile have been shown to favor coupling at a triflate group over a chloride, whereas nonpolar solvents or alcohols favor the opposite selectivity.[3][5]

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights where the solvent exerts its influence.

Caption: Suzuki-Miyaura catalytic cycle with points of solvent influence.

Experimental Protocol: Systematic Investigation of Solvent Effects on the Reactivity of 5-Cyano-2-propoxyphenylboronic Acid

This protocol outlines a systematic approach to screen various solvents for a model Suzuki-Miyaura cross-coupling reaction involving 5-Cyano-2-propoxyphenylboronic acid.

Objective: To determine the optimal solvent for the Suzuki-Miyaura cross-coupling of 5-Cyano-2-propoxyphenylboronic acid with a model aryl halide, maximizing yield and minimizing reaction time.

Model Reaction:

The reaction of 5-Cyano-2-propoxyphenylboronic acid with 4-bromoanisole is a suitable model system. The progress of the reaction can be conveniently monitored by techniques such as HPLC, GC, or TLC.

Materials:

-

5-Cyano-2-propoxyphenylboronic acid (CAS: Not available, Empirical Formula: C10H12BNO3)[8]

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3) or other suitable phosphine ligand

-

Potassium carbonate (K2CO3) or another suitable base

-

A range of anhydrous solvents (see Table 1)

-

Internal standard for quantitative analysis (e.g., dodecane for GC, biphenyl for HPLC)

-

Reaction vials or round-bottom flasks

-

Standard laboratory glassware and equipment (magnetic stirrer, heating block, etc.)

-

Analytical instrumentation (GC, HPLC, or TLC setup)

Solvent Selection:

A diverse set of solvents should be chosen to probe the effects of polarity, protic/aprotic nature, and coordinating ability. The following table provides a recommended list of solvents for initial screening.

| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Rationale for Inclusion |

| Toluene | Nonpolar, Aromatic | 2.4 | 111 | Commonly used, non-coordinating. |

| 1,4-Dioxane | Moderately Polar, Ethereal | 2.2 | 101 | Often effective, good for solubility. |

| Tetrahydrofuran (THF) | Polar, Ethereal | 7.6 | 66 | Good coordinating solvent, widely used.[4] |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Can influence selectivity, polar.[3][5] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Highly polar, can aid in catalyst activation.[1][3] |

| 2-Propanol (IPA) | Polar Protic | 19.9 | 82 | Protic solvent, can facilitate boronate formation. |

| Water | Polar Protic | 80.1 | 100 | Often used as a co-solvent.[4] |

| Toluene/Water (e.g., 9:1) | Biphasic | - | - | Common biphasic system. |

| 1,4-Dioxane/Water (e.g., 9:1) | Biphasic | - | - | Common biphasic system. |

Experimental Procedure:

The following workflow provides a step-by-step guide for setting up the solvent screening experiment.

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arodes.hes-so.ch [arodes.hes-so.ch]

- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]